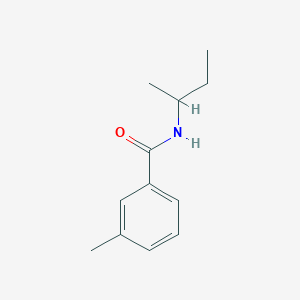
N-(sec-butyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-methylbenzamide, also known as N,N-diethyl-3-methylbenzamide (DEET), is a chemical compound that is commonly used as an insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture, and since then, it has become one of the most widely used insect repellents in the world.
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of a host. It may also act as an irritant to the insect's sensory system.
Biochemical and Physiological Effects:
DEET has been found to have low toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that it may have negative effects on the nervous system and may cause skin irritation in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
DEET has several advantages when used in lab experiments, including its effectiveness as an insect repellent and its low toxicity. However, it also has limitations, such as its potential to interfere with certain experimental protocols and its potential effects on the nervous system.
Orientations Futures
There are several areas of future research related to DEET, including the development of new insect repellents that are more effective and have fewer negative side effects. Other areas of research include the study of DEET's effects on the environment and its potential use in agriculture as a pest repellent.
In conclusion, N-(sec-butyl)-3-methylbenzamide, or DEET, is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there are some concerns about its potential negative effects, it remains an important tool in the fight against insect-borne diseases and pests. Ongoing research will continue to provide new insights into its mechanism of action and potential uses in the future.
Méthodes De Synthèse
The synthesis of DEET involves the reaction between 3-methylbenzoic acid and sec-butylamine in the presence of a catalyst. The reaction takes place under reflux conditions and produces DEET as a colorless liquid.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. It has also been studied for its potential use in agriculture as a pest repellent.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-butan-2-yl-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,13,14) |
Clé InChI |
JQFCKFDTTYHZKH-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)C |
SMILES canonique |
CCC(C)NC(=O)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




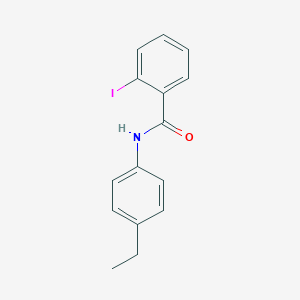

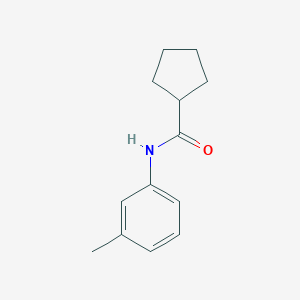

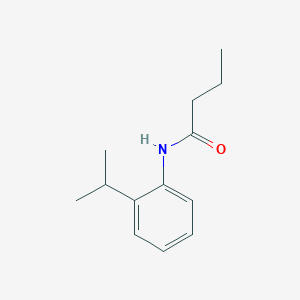
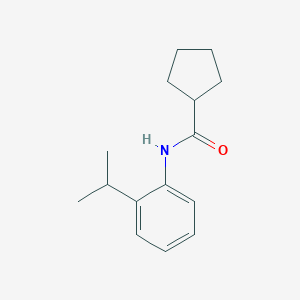
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
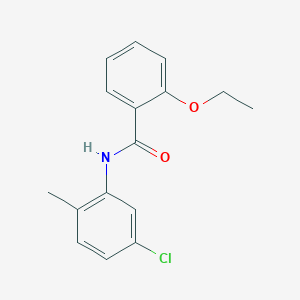
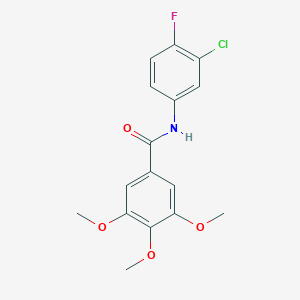
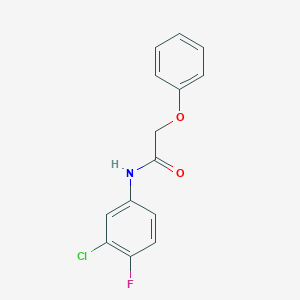

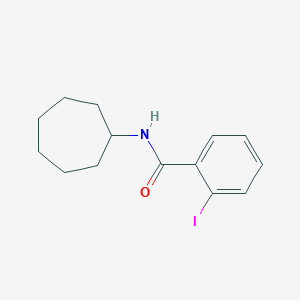
![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)